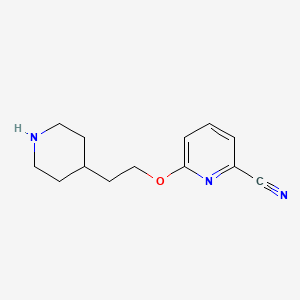

![molecular formula C13H22N2O B1406409 双环[2.2.1]庚-5-烯-2-甲酰胺,N-(5-氨基戊基)- CAS No. 1445652-12-9](/img/structure/B1406409.png)

双环[2.2.1]庚-5-烯-2-甲酰胺,N-(5-氨基戊基)-

描述

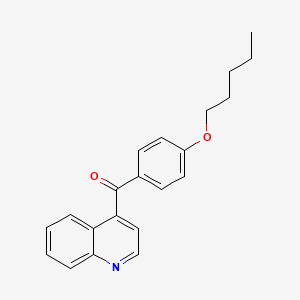

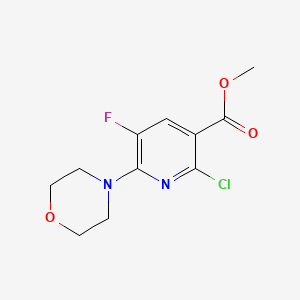

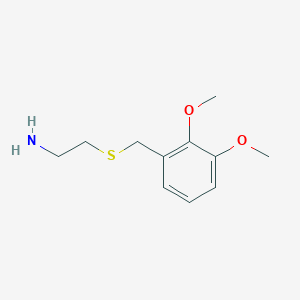

“Bicyclo[2.2.1]hept-5-ene-2-carboxamide, N-(5-aminopentyl)-” is a complex organic compound. It contains a bicyclic structure, which means it has two rings of atoms. The “hept-5-ene” part indicates that one of these rings is a seven-membered ring with a double bond. The “carboxamide” part indicates the presence of a carboxamide functional group, which consists of a carbonyl (C=O) and an amine (NH2) group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the bicyclic heptene ring and the carboxamide group. The exact structure would depend on the specific locations of these groups within the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For similar compounds, we might expect it to have a relatively high boiling point due to the presence of the carboxamide group, which can form hydrogen bonds .科学研究应用

-

Swern Oxidation of Bicyclo[2.2.1]hept-5-ene-2,3-diol

- Field : Organic Chemistry

- Application : This research describes an improved synthesis of bicyclo[2.2.1]hept-5-ene-2,3-dione by Swern oxidation of bicyclo[2.2.1]hept-5-ene-2,3-diol .

- Method : The method involves the Swern oxidation of bicyclo[2.2.1]hept-5-ene-2,3-diol .

- Results : The result is an improved synthesis of bicyclo[2.2.1]hept-5-ene-2,3-dione .

-

Epoxidation of Bicyclo[2.2.1]hept-5-ene-2,3-endo- and Exodicarboxylic Acid N-Arylimides

- Field : Organic Chemistry

- Application : This research involves the epoxidation of endo- and exo-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid N-arylimides .

- Method : The method involves the use of a solution of peracetic acid in anhydrous dioxane .

- Results : The result is the formation of 5,6-exo-epoxybicycloheptanedicarboxylic acid N-arylimides .

-

Microfluidic Devices and Sensors

- Field : Material Science

- Application : The elastomeric nature and chemical resistance of this polymer make it suitable for microfluidic devices and sensors.

- Method : These microfluidic devices handle minute volumes of fluids and require materials that can withstand the chemicals being used.

- Results : The result is the development of microfluidic devices and sensors that can handle minute volumes of fluids.

-

Transition Metal-Catalyzed Synthesis of Norbornene-Derived Homopolymers

- Field : Polymer Chemistry

- Application : This research involves the transition metal-catalyzed synthesis of norbornene-derived homopolymers having pendent t-Boc-protected quinizarin moieties for patterned fluorescence images .

- Method : The method involves the use of transition metal catalysts .

- Results : The result is the formation of norbornene-derived homopolymers .

-

Synthesis and Corrosion-Protective Properties of Acetylenic Esters of Bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid

- Field : Material Science

- Application : This research involves the synthesis and study of the corrosion-protective properties of acetylenic esters of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid .

- Method : The method involves the preparation of acetylenic esters of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid .

- Results : The result is the formation of acetylenic esters of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid with good corrosion-protective properties .

-

Thermodynamic Property Data for Bicyclo[2.2.1]hept-2-ene

- Field : Physical Chemistry

- Application : This research involves the collection of critically evaluated thermodynamic property data for pure compounds with a primary focus on organics .

- Method : The method involves dynamic data analysis, as implemented in the NIST ThermoData Engine software package .

- Results : The result is a collection of critically evaluated thermodynamic property data for pure compounds .

-

Co (II) catalyzed polymerization of bicyclo [2.2.1]hept-2-ene

-

Synthesis of cis, exo -2,3-diarylsubstituted bicyclo [2.2.1]heptanes or bicyclo [2.2.1] hept-2-enes

- Field : Organic Chemistry

- Application : This research involves the synthesis of cis, exo -2,3-diarylsubstituted bicyclo [2.2.1]heptanes or bicyclo [2.2.1] hept-2-enes .

- Method : The method involves the use of bicyclo [2.2.1]hept-2-ene .

- Results : The result is the formation of cis, exo -2,3-diarylsubstituted bicyclo [2.2.1]heptanes or bicyclo [2.2.1] hept-2-enes .

-

Transition Metal-Catalyzed Synthesis of Norbornene-Derived Homopolymers

- Field : Polymer Chemistry

- Application : This research involves the transition metal-catalyzed synthesis of norbornene-derived homopolymers having pendent t-Boc-protected quinizarin moieties for patterned fluorescence images .

- Method : The method involves the use of transition metal catalysts .

- Results : The result is the formation of norbornene-derived homopolymers .

安全和危害

未来方向

属性

IUPAC Name |

N-(5-aminopentyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O/c14-6-2-1-3-7-15-13(16)12-9-10-4-5-11(12)8-10/h4-5,10-12H,1-3,6-9,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZIFKLWZMRUFGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(C1C=C2)C(=O)NCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicyclo[2.2.1]hept-5-ene-2-carboxamide, N-(5-aminopentyl)- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。